molecular formula C7H14O3 B3057805 Heptanoic acid, 3-hydroxy-, (R)- CAS No. 85233-44-9

Heptanoic acid, 3-hydroxy-, (R)-

Cat. No. B3057805
CAS RN: 85233-44-9
M. Wt: 146.18 g/mol
InChI Key: OXSSIXNFGTZQMZ-ZCFIWIBFSA-N
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Description

Heptanoic acid , also known as enanthic acid , is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It appears as a colorless oily liquid with an unpleasant, rancid odor. Enanthic acid contributes to the odor of some rancid oils. Although it is slightly soluble in water, it dissolves readily in ethanol and ether .


Synthesis Analysis

The primary commercial precursor to enanthic acid is the methyl ester of ricinoleic acid , obtained from castor bean oil. This methyl ester undergoes pyrolysis to form the methyl ester of 10-undecenoic acid and heptanal . The latter compound is then air-oxidized to yield enanthic acid. Approximately 20,000 tons of enanthic acid were consumed in Europe and the US in 1980 .

Laboratory preparations of enanthic acid involve methods such as permanganate oxidation of heptanal and 1-octene .


Molecular Structure Analysis

The molecular formula of heptanoic acid is C7H14O2 , with a molar mass of 130.187 g/mol . Its chemical structure consists of a seven-carbon chain with a carboxylic acid group at one end. The IUPAC name for heptanoic acid is heptanoic acid , and it is also known by other names such as enthanoic acid , heptoic acid , and oenanthic acid .


Chemical Reactions Analysis

Enanthic acid is commonly used in the preparation of esters , such as ethyl enanthate , which find applications in fragrances and artificial flavors. Additionally, it plays a crucial role in esterifying steroids for drugs like testosterone enanthate , trenbolone enanthate , drostanolone enanthate , and methenolone enanthate (Primobolan) . The triglyceride ester of enanthic acid, known as triheptanoin , serves as a nutritional supplement for specific medical conditions .


Physical And Chemical Properties Analysis

  • Odor : Unpleasant and rancid

Safety and Hazards

Enanthic acid is toxic if swallowed and corrosive . Proper handling and precautions are essential when working with this compound .

properties

IUPAC Name

(3R)-3-hydroxyheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSIXNFGTZQMZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430727
Record name (3R)-3-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Hydroxyheptanoic acid

CAS RN

85233-44-9
Record name (3R)-3-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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